molecular formula C6H12S B1616934 Cyclopentyl-1-thiaethane CAS No. 7133-36-0

Cyclopentyl-1-thiaethane

Cat. No.: B1616934
CAS No.: 7133-36-0
M. Wt: 116.23 g/mol
InChI Key: OTQVGYMGQKHLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl-1-thiaethane can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with methylthiol chloride. The reaction proceeds under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether. The reaction can be represented as follows:

Cyclopentylmagnesium bromide+Methylthiol chlorideThis compound+Magnesium bromide chloride\text{Cyclopentylmagnesium bromide} + \text{Methylthiol chloride} \rightarrow \text{this compound} + \text{Magnesium bromide chloride} Cyclopentylmagnesium bromide+Methylthiol chloride→this compound+Magnesium bromide chloride

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of cyclopentyl methyl sulfoxide. This method involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be summarized as follows:

Cyclopentyl methyl sulfoxide+H2This compound+H2O\text{Cyclopentyl methyl sulfoxide} + \text{H}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} Cyclopentyl methyl sulfoxide+H2​→this compound+H2​O

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl-1-thiaethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: When exposed to oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), this compound can be oxidized to form cyclopentyl methyl sulfoxide or cyclopentyl methyl sulfone.

    Reduction: The compound can be reduced back to cyclopentyl methyl sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines

Major Products Formed:

    Oxidation: Cyclopentyl methyl sulfoxide, cyclopentyl methyl sulfone

    Reduction: Cyclopentyl methyl sulfide

    Substitution: Various substituted cyclopentyl derivatives

Scientific Research Applications

Cyclopentyl-1-thiaethane has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: this compound is used as an intermediate in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cyclopentyl-1-thiaethane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Cyclopentyl-1-thiaethane can be compared with other similar compounds, such as cyclopentyl methyl sulfoxide and cyclopentyl methyl sulfone. These compounds share a similar cyclopentane ring structure but differ in their oxidation states and chemical properties.

    Cyclopentyl methyl sulfoxide: This compound is an oxidized form of this compound and has a higher oxidation state. It is more polar and has different reactivity compared to this compound.

    Cyclopentyl methyl sulfone: This compound is further oxidized and has two oxygen atoms bonded to the sulfur atom. It is even more polar and has distinct chemical properties and applications.

The uniqueness of this compound lies in its specific balance of reactivity and stability, making it a valuable intermediate in various chemical and industrial processes.

Properties

IUPAC Name

methylsulfanylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQVGYMGQKHLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221522
Record name Cyclopentyl-1-thiaethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7133-36-0
Record name Cyclopentyl-1-thiaethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentyl-1-thiaethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl-1-thiaethane
Reactant of Route 2
Reactant of Route 2
Cyclopentyl-1-thiaethane
Reactant of Route 3
Cyclopentyl-1-thiaethane
Reactant of Route 4
Reactant of Route 4
Cyclopentyl-1-thiaethane
Reactant of Route 5
Cyclopentyl-1-thiaethane
Reactant of Route 6
Cyclopentyl-1-thiaethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.